5-methoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
5-Methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of aminoindanes It is characterized by the presence of a methoxy group attached to the indane structure
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-methoxy-2,3-dihydro-1h-inden-1-amine, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at temperatures between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone, 5-methoxy-2,3-dihydro-1H-indene-1-one. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 5-methoxy-2,3-dihydro-1H-indene-1-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alcohol, 5-methoxy-2,3-dihydro-1H-inden-1-ol, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 5-Methoxy-2,3-dihydro-1H-indene-1-one.
Reduction: 5-Methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indane derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a psychoactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-aminoindane: A closely related compound with similar structural features but differing in the position of the amino group.
2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxy-2,3-dihydro-1H-indene-1-one: The ketone analog of 5-methoxy-2,3-dihydro-1H-inden-1-amine.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the amino group on the indane structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHMCGHGLLTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966769 | |
Record name | 5-Methoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52372-95-9 | |
Record name | 1H-Inden-1-amine, 2,3-dihydro-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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